molecular formula C20H45NO4S B1213161 Hexadecyltrimethylammonium methyl sulphate CAS No. 65060-02-8

Hexadecyltrimethylammonium methyl sulphate

Cat. No.: B1213161
CAS No.: 65060-02-8
M. Wt: 395.6 g/mol
InChI Key: OEWKLERKHURFTB-UHFFFAOYSA-M
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Description

Cetyltrimethylammonium compound whose salts and derivatives are used primarily as topical antiseptics.

Scientific Research Applications

Synthesis and Characterization

Hexadecyltrimethylammonium bromide, a cationic detergent related to hexadecyltrimethylammonium methyl sulphate, has been synthesized using hexadecanoic acid. This compound has a wide range of applications and has been studied for its specific activity and radiochemical purity (Gurudutt, Srinivas, & Srinivas, 1993).

Micellar Chromatography

In the field of chromatography, hexadecyltrimethylammonium bromide has been used as a mobile phase in micellar liquid chromatography for polycyclic aromatic hydrocarbons, indicating its utility in the separation and analysis of environmentally significant compounds (González et al., 1992).

Material Synthesis

Hexadecyltrimethylammonium surfactants have been utilized in the synthesis of MCM-41 type silica, demonstrating their role in creating materials with specific pore arrangements and functional groups (Díaz et al., 2000).

Environmental Applications

In environmental science, hexadecyltrimethylammonium bromide has been studied for its interactions with halophenols in aqueous micellar systems. This research is relevant for understanding the behavior of pollutants in water treatment processes (Pramauro, Saini, & Pelizzetti, 1985).

Ultrafiltration Research

Research into the ultrafiltration characteristics of colloid solutions containing hexadecyltrimethylammonium bromide has provided insights into the recovery of phenols in micellar enhanced ultrafiltration systems, highlighting its potential in wastewater treatment (Korzystka et al., 2003).

Rheological Studies

The interaction of hexadecyltrimethylammonium bromide with methylcellulose has been examined in rheological and fluorescence studies, providing valuable information on the physicochemical properties of polymer-surfactant systems (Dar et al., 2010).

Sorption Studies

Sorption studies have shown that hexadecyltrimethylammonium bromide immobilized materials are effective in removing pollutants like perfluorooctane sulfonate from aqueous solutions, suggesting its potential for environmental remediation applications (Zhou, Pan, & Zhang, 2013).

Catalytic Applications

Hexadecyltrimethylammonium bromide has been found to enhance the rate of certain chemical reactions, such as the reaction of hydroxide ion with tetranitromethane, indicating its potential use in catalytic processes (Fendler & Liechti, 1972).

Properties

CAS No.

65060-02-8

Molecular Formula

C20H45NO4S

Molecular Weight

395.6 g/mol

IUPAC Name

hexadecyl(trimethyl)azanium;methyl sulfate

InChI

InChI=1S/C19H42N.CH4O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-5-6(2,3)4/h5-19H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

OEWKLERKHURFTB-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C.COS(=O)(=O)[O-]

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C.COS(=O)(=O)[O-]

65060-02-8

Pictograms

Corrosive; Irritant

Related CAS

6899-10-1 (Parent)

Synonyms

1-hexadecyltrimethylammonium chloride
Cetavlon
cetrimide
cetriminium
cetrimonium
cetrimonium bromide
cetrimonium chloride
cetrimonium hydroxide
cetrimonium iodide
Cetrimonium Methosulfate
cetrimonium methyl sulfate
cetrimonium monosulfate
cetyltrimethylammonium bromide
cetyltrimethylammonium chloride
CTAB
CTAOH
hexadecyl trimethyl ammonium bromide
hexadecyl(trimethyl)azanium
hexadecyltrimethylammonium bromide
hexadecyltrimethylammonium octylsulfonate
HTAB cpd
Octylsulfonate, Hexadecyltrimethylammonium

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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